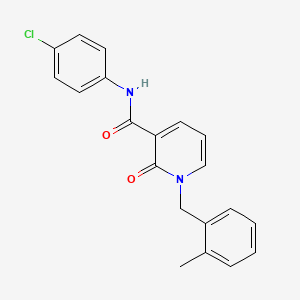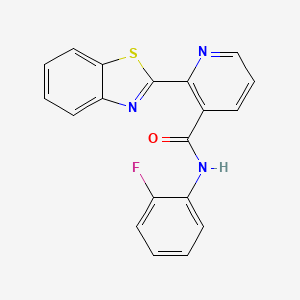
(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a bromo group, a methoxy group, an azetidine ring, and a sulfonyl group. These groups could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl and azetidine rings. The exact structure would depend on the specific locations of each of these groups on the rings .Chemical Reactions Analysis
The bromo group could potentially undergo nucleophilic substitution reactions, the methoxy group could participate in ether cleavage reactions, the azetidine ring could undergo ring-opening reactions, and the sulfonyl group could participate in various reactions including reduction and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and methoxy groups could increase the compound’s polarity and potentially its boiling point .科学的研究の応用
Synthesis of PET Agents for Parkinson's Disease Imaging
Compounds similar to "(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" have been synthesized for potential use as PET (Positron Emission Tomography) agents. For instance, the synthesis of [11C]HG-10-102-01, aiming to image the LRRK2 enzyme in Parkinson's disease, demonstrates how specific molecular modifications can lead to applications in disease diagnosis and monitoring. The synthesis involved multiple steps including methylation and purification to achieve high radiochemical yield and purity, indicating the compound's potential in neuroimaging applications (Min Wang et al., 2017).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Another scientific application is in the synthesis and evaluation of novel bromophenol derivatives, including the carbonic anhydrase (CA) inhibitory potencies of these compounds. Research has shown that certain bromophenol derivatives can inhibit human isoforms of carbonic anhydrase, a family of enzymes that play crucial roles in physiological processes like pH regulation. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain neurological disorders (Yusuf Akbaba et al., 2013).
Antimicrobial and Antioxidant Applications
Compounds structurally related to "(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" have been investigated for their antimicrobial properties. The synthesis of specific bromophenol derivatives has shown potential in creating compounds with strong inhibitory activity against various strains of bacteria, indicating possible applications in developing new antimicrobial agents (N. Xu et al., 2003).
Furthermore, the antioxidant properties of similar compounds have been explored, demonstrating their efficacy in scavenging free radicals and potential as natural antioxidants. This suggests applications in preventing oxidative stress-related diseases or in the food industry to prevent oxidative deterioration (Ke-kai Li et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-10(2)9-22(19,20)12-7-17(8-12)15(18)13-6-11(21-3)4-5-14(13)16/h4-6,10,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHEPSFIXFIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)


![6-isobutyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2814370.png)
![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)
![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)



![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)



![1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)